![molecular formula C16H20O3 B14514472 3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one CAS No. 62668-46-6](/img/structure/B14514472.png)
3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenoxymethyl)-2-oxaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the oxaspiro ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxaspiro ring system.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 8-Phenethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one is unique due to its specific oxaspiro ring system and phenoxymethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
62668-46-6 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
3-(phenoxymethyl)-2-oxaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C16H20O3/c17-15-16(9-5-2-6-10-16)11-14(19-15)12-18-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
Clave InChI |
VRKSFTLYWLVTEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(OC2=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


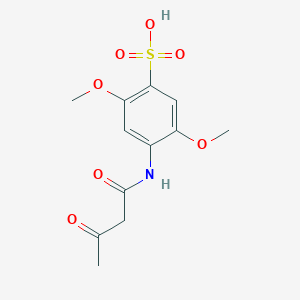
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
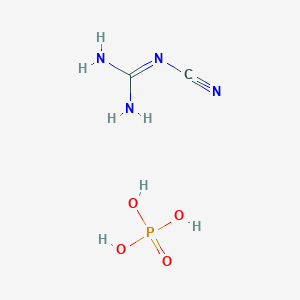

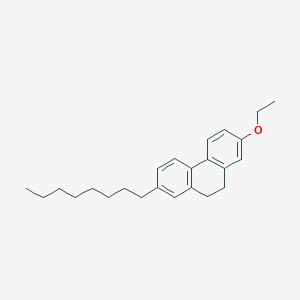
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
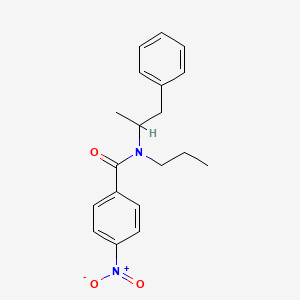
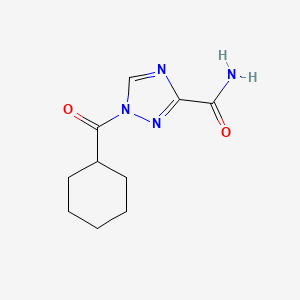
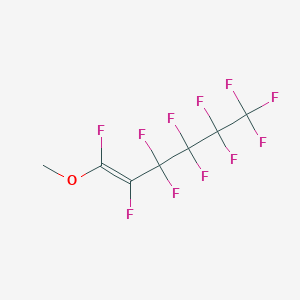
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)

![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
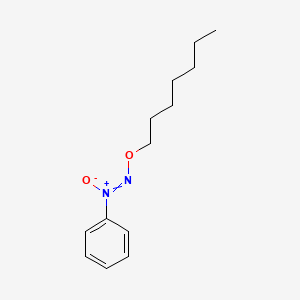
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
